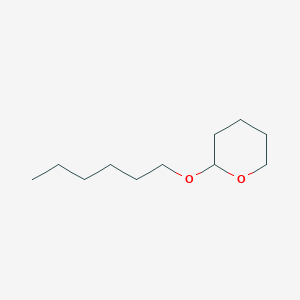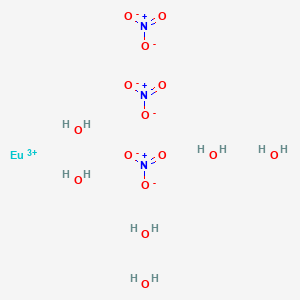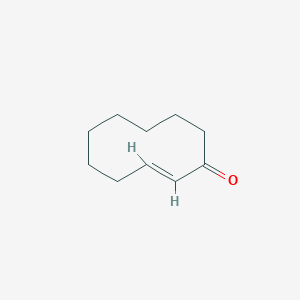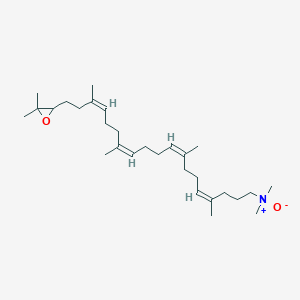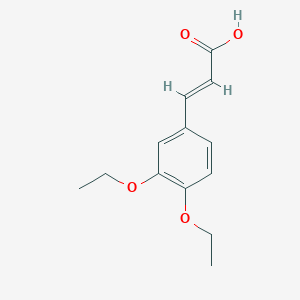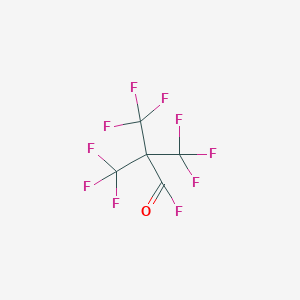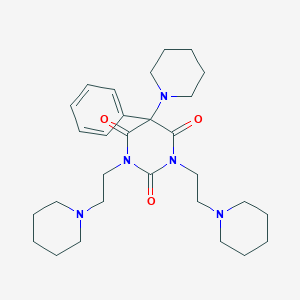
Barverin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barverin is a natural compound found in certain plants that has been shown to possess various medicinal properties. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases. The purpose of
Wirkmechanismus
The mechanism of action of Barverin is still not fully understood. However, it is believed to exert its therapeutic effects through various pathways. For instance, Barverin has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Moreover, Barverin has been found to modulate the activity of various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
Barverin has been shown to possess various biochemical and physiological effects. For instance, it has been found to decrease the levels of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, Barverin has been shown to increase the levels of anti-inflammatory mediators such as interleukin-10 (IL-10). Additionally, Barverin has been found to possess neuroprotective effects by inhibiting the activity of enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are involved in the degradation of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Barverin in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Moreover, Barverin has been found to possess a wide range of therapeutic effects, which makes it a versatile compound for various research applications. However, one of the limitations of using Barverin in lab experiments is its limited availability, which can hinder its widespread use in research.
Zukünftige Richtungen
There are several future directions for the research on Barverin. For instance, further studies are needed to elucidate the mechanism of action of Barverin, which can lead to the development of more effective therapeutic interventions. Moreover, more research is needed to investigate the potential of Barverin in the treatment of various neurological disorders. Additionally, further studies are needed to explore the safety and efficacy of Barverin in humans.
Conclusion:
In conclusion, Barverin is a natural compound that possesses various therapeutic properties. It has been extensively studied for its potential applications in various diseases, including inflammation, cancer, diabetes, and neurological disorders. Although the mechanism of action of Barverin is still not fully understood, it has been found to exert its therapeutic effects through various pathways. Moreover, Barverin has been shown to possess various biochemical and physiological effects. While Barverin has several advantages for lab experiments, its limited availability is a significant limitation. Further research on Barverin is needed to explore its potential as a therapeutic agent.
Synthesemethoden
Barverin is a natural compound that is typically extracted from plants such as the Barleria prionitis. The extraction process involves the use of solvents such as ethanol, methanol, or water. Once the extract is obtained, it is then purified using various techniques such as column chromatography or crystallization.
Wissenschaftliche Forschungsanwendungen
Barverin has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant properties. Moreover, Barverin has been found to be effective in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
CAS-Nummer |
1639-79-8 |
|---|---|
Produktname |
Barverin |
Molekularformel |
C29H43N5O3 |
Molekulargewicht |
509.7 g/mol |
IUPAC-Name |
5-phenyl-5-piperidin-1-yl-1,3-bis(2-piperidin-1-ylethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C29H43N5O3/c35-26-29(25-13-5-1-6-14-25,32-19-11-4-12-20-32)27(36)34(24-22-31-17-9-3-10-18-31)28(37)33(26)23-21-30-15-7-2-8-16-30/h1,5-6,13-14H,2-4,7-12,15-24H2 |
InChI-Schlüssel |
BWMPANCYUOEPFB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCN2C(=O)C(C(=O)N(C2=O)CCN3CCCCC3)(C4=CC=CC=C4)N5CCCCC5 |
Kanonische SMILES |
C1CCN(CC1)CCN2C(=O)C(C(=O)N(C2=O)CCN3CCCCC3)(C4=CC=CC=C4)N5CCCCC5 |
Andere CAS-Nummern |
1639-79-8 |
Synonyme |
arverin spasdolcin5-phenyl-5-piperidino-1,3-bis(beta-piperidinoethyl)barbituric acid Wu 461 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



